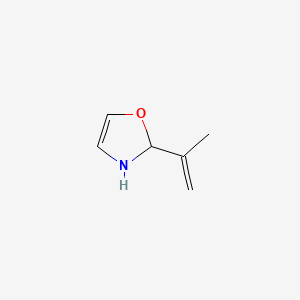
Oxazole, dihydro(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, dihydro(1-methylethenyl)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of a broader class of oxazoles, which are known for their aromatic properties and significant biological activities. Oxazoles are less aromatic compared to thiazoles but still play a crucial role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including Oxazole, dihydro(1-methylethenyl)-, can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which involves aldehydes and tosylmethyl isocyanide (TosMIC), is also employed for the synthesis of oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles often involves the use of flow chemistry techniques. For instance, the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using commercial manganese dioxide has been reported . This method offers advantages such as improved safety profiles and the ability to produce pure products without additional purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxazole, dihydro(1-methylethenyl)- undergoes various chemical reactions, including:
Cycloaddition: Diels-Alder reactions involving oxazole as dienes with electrophilic alkenes are well-developed routes to pyridines.
Common Reagents and Conditions
Common reagents used in the reactions of oxazoles include DBU, bromotrichloromethane, manganese dioxide, and various haloketones . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .
Major Products
The major products formed from these reactions include substituted oxazoles, pyridines, and other heterocyclic compounds .
Scientific Research Applications
Oxazole, dihydro(1-methylethenyl)- and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxazole, dihydro(1-methylethenyl)- involves its interaction with various molecular targets and pathways. For instance, oxazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific molecular targets and pathways depend on the substitution pattern and functional groups present on the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
Oxazole, dihydro(1-methylethenyl)- can be compared with other similar compounds such as:
Isoxazoles: These compounds have oxygen and nitrogen atoms at the 1 and 2 positions, respectively.
Oxadiazoles: These compounds contain two nitrogen atoms and one oxygen atom in a five-membered ring.
Thiazoles: These compounds have a sulfur atom instead of oxygen in the five-membered ring.
Imidazoles: These compounds contain two nitrogen atoms in the five-membered ring.
Uniqueness
The uniqueness of oxazole, dihydro(1-methylethenyl)- lies in its specific substitution pattern and the resulting biological activities. Compared to isoxazoles and oxadiazoles, oxazoles exhibit different reactivity and selectivity in chemical reactions. Additionally, the presence of the dihydro(1-methylethenyl) group can impart unique properties and enhance the compound’s biological activity .
Properties
CAS No. |
125062-15-9 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-2,3-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-4,6-7H,1H2,2H3 |
InChI Key |
VEWHXOVRFRYMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1NC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
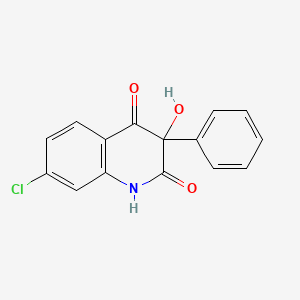
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
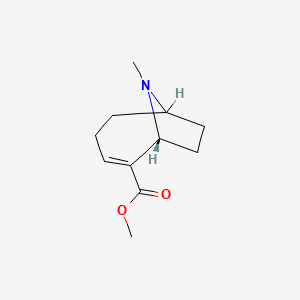

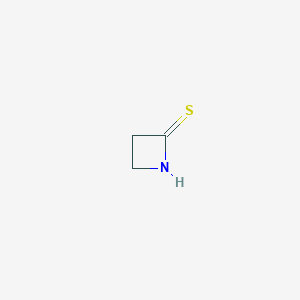
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
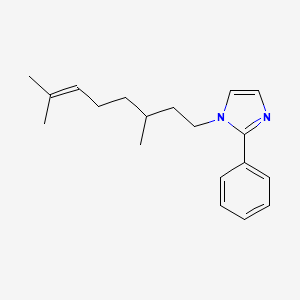
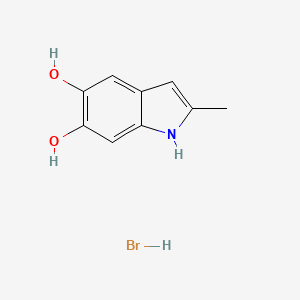
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


